molecular formula C15H18N2O2 B6939384 N-(1-ethylcyclobutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

N-(1-ethylcyclobutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B6939384
M. Wt: 258.32 g/mol
InChI Key: UTWZTRHOLGIPFE-UHFFFAOYSA-N
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Description

N-(1-ethylcyclobutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine core, a 1-ethylcyclobutyl group, and a carboxamide functional group. The presence of these functional groups and the specific arrangement of atoms confer distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1-ethylcyclobutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-15(7-4-8-15)17-14(18)13-9-11-12(19-13)6-5-10(2)16-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWZTRHOLGIPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylcyclobutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furo[3,2-b]pyridine Core: This step often involves the cyclization of a suitable pyridine derivative with a furan ring precursor under acidic or basic conditions.

    Introduction of the 1-Ethylcyclobutyl Group: This can be achieved through alkylation reactions, where the furo[3,2-b]pyridine intermediate is treated with an ethylcyclobutyl halide in the presence of a base.

    Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylcyclobutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using

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